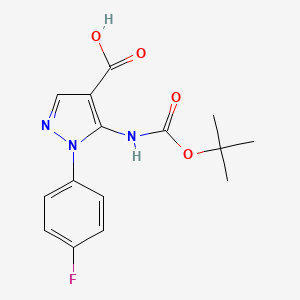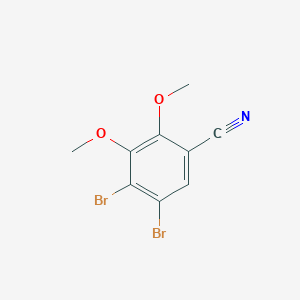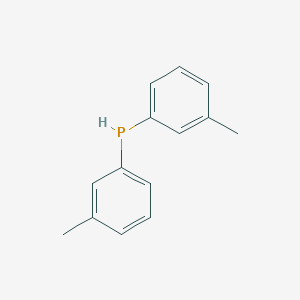
Di-m-tolylphosphine
概要
説明
Di-m-tolylphosphine is an organophosphorus compound with the chemical formula C14H15P. It is a tertiary phosphine, characterized by the presence of two m-tolyl groups attached to a phosphorus atom. This compound is of significant interest in both academic and industrial chemistry due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Di-m-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of m-tolylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Another method involves the reduction of this compound oxide using reducing agents like lithium aluminum hydride. This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale reactions involving the same principles as laboratory synthesis. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Di-m-tolylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: The phosphine oxide can be reduced back to this compound using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the phosphorus atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Regeneration of this compound from its oxide.
Substitution: Various substituted phosphine derivatives depending on the electrophile used.
科学的研究の応用
Di-m-tolylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal-phosphine complexes. These complexes are important in catalysis, including hydrogenation and hydroformylation reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound-based compounds as therapeutic agents, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and electronic materials.
作用機序
The mechanism of action of di-m-tolylphosphine in catalytic processes involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The phosphorus atom in this compound acts as a nucleophile, donating electron density to the metal center and stabilizing the transition state of the reaction.
類似化合物との比較
Di-m-tolylphosphine is similar to other tertiary phosphines, such as triphenylphosphine and triethylphosphine. it is unique due to the presence of m-tolyl groups, which impart different steric and electronic properties compared to other phosphines. This uniqueness can influence its reactivity and the stability of the complexes it forms.
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Triethylphosphine: A tertiary phosphine with three ethyl groups.
Tri-n-butylphosphine: A tertiary phosphine with three n-butyl groups.
This compound’s distinct properties make it a valuable compound in various fields of research and industry, offering unique advantages over other similar phosphines.
特性
IUPAC Name |
bis(3-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKDFRCLXZFDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)PC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


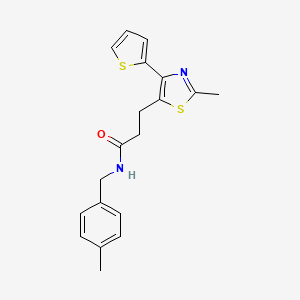


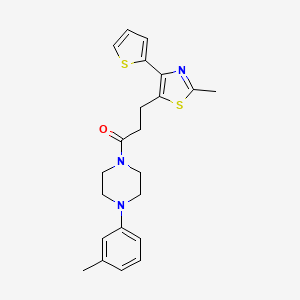
![N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200354.png)
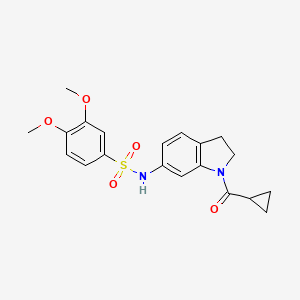

![3-[(Phenylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B3200373.png)


